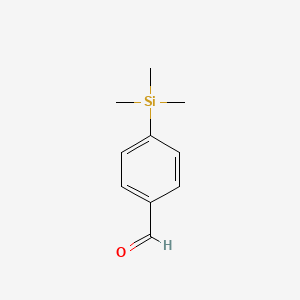

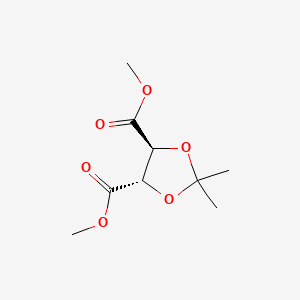

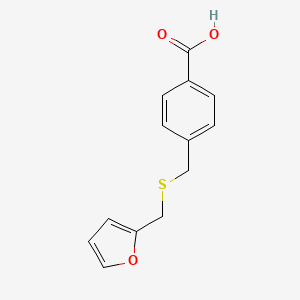

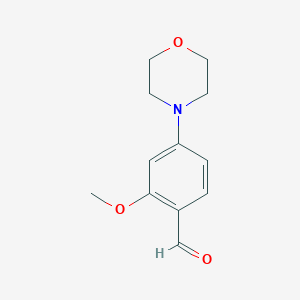

2-Methoxy-4-morpholin-4-yl-benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves the formation of C–C and C–N bonds in environmentally friendly conditions. For instance, a one-pot synthesis strategy is used for creating novel quinolinone derivatives from aromatic aldehydes in water without metal catalysts, which suggests that a similar approach might be applicable for synthesizing 2-Methoxy-4-morpholin-4-yl-benzaldehyde . Additionally, the synthesis of 2-morpholine carboxylic acid derivatives and their further elaboration indicates the versatility of morpholine in synthesis .

Molecular Structure Analysis

Spectroscopic techniques such as MS, IR, 1H NMR, 13C NMR, and UV-visible spectroscopy are commonly used to characterize the structure of synthesized compounds . X-ray crystallography is another powerful tool to determine the molecular structure, as demonstrated in the study of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde . These methods would likely be used to analyze the structure of 2-Methoxy-4-morpholin-4-yl-benzaldehyde.

Chemical Reactions Analysis

The reactivity of morpholine-containing compounds can be complex. For example, the morpholinium salt of a dihydropyridine derivative undergoes the Mannich reaction to yield various aminomethylated products . This indicates that 2-Methoxy-4-morpholin-4-yl-benzaldehyde could also participate in similar reactions, potentially leading to a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structure and the functional groups present. For instance, the presence of methoxy and morpholine groups can influence the solubility, boiling point, and melting point of the compound. The crystal structure of 2-methoxy-benzaldehyde shows C–H···O interactions, which could also be relevant for the dimerization and physical properties of 2-Methoxy-4-morpholin-4-yl-benzaldehyde . Additionally, the antibacterial activity of a related compound suggests potential biological applications .

Aplicaciones Científicas De Investigación

1. Crystallography

- Method : The compound was synthesized by dissolving 2-Hydroxy-3-methoxy-5-nitro-benzaldehyde and 2-morpholin-4-yl-phenylamine in an ethanol solution. The mixture was stirred under reflux for 1 hour. The resulting solution was left in air for a few days, yielding red rod-shaped crystals .

- Results : The crystal structure was solved using Direct Methods and refined with the SHELX crystallographic software package .

2. Synthesis of Certain Compounds

Propiedades

IUPAC Name |

2-methoxy-4-morpholin-4-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-12-8-11(3-2-10(12)9-14)13-4-6-16-7-5-13/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQGJSGNDLYGNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359629 |

Source

|

| Record name | 2-Methoxy-4-morpholin-4-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-morpholin-4-yl-benzaldehyde | |

CAS RN |

404009-68-3 |

Source

|

| Record name | 2-Methoxy-4-morpholin-4-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.